4-Methoxy-N-methylacridin-9-one
Overview
Description
4-Methoxy-N-methylacridin-9-one is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen atoms within their ring structures. This particular compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position and a methyl group (-CH3) at the nitrogen atom of the acridin-9-one core. The molecular formula of this compound is C15H13NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methylacridin-9-one typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates undergo cyclization in the presence of polyphosphoric acid to yield acridone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methylacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the acridine ring .
Scientific Research Applications
4-Methoxy-N-methylacridin-9-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing therapeutic agents for diseases such as cancer and Alzheimer’s disease.
Industry: It finds applications in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methylacridin-9-one involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with enzymes and proteins involved in DNA repair and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acridin-9-one: Lacks the methoxy and methyl groups present in 4-Methoxy-N-methylacridin-9-one.
9-Hydroxy-4-methoxyacridine: Contains a hydroxyl group instead of a methyl group at the nitrogen atom.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9-one: A thermally activated delayed fluorescence compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the methyl group at the nitrogen atom influences its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-10-methylacridin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-12-8-4-3-6-10(12)15(17)11-7-5-9-13(18-2)14(11)16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBSYLCXKTPTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008105 | |
Record name | 4-Methoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88377-24-6 | |
Record name | 4-Methoxy-N-methylacridin-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-10-methylacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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